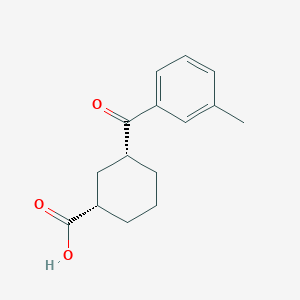

(1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid

Description

(1S,3R)-3-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative featuring a carboxylic acid group at position 1 and a 3-methylbenzoyl substituent at position 3. Its molecular formula is C₁₅H₁₈O₃ (MW: 246.30 g/mol). The compound’s stereochemistry and aromatic substituent make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize hydrophobic or aromatic motifs.

Properties

IUPAC Name |

(1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(9-12)15(17)18/h2,4-5,8,12-13H,3,6-7,9H2,1H3,(H,17,18)/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVGWBFUJRSQOX-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801197543 | |

| Record name | rel-(1R,3S)-3-(3-Methylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735269-69-9 | |

| Record name | rel-(1R,3S)-3-(3-Methylbenzoyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735269-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,3S)-3-(3-Methylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction between 1,3-butadiene derivatives and α,β-unsaturated carbonyl compounds offers direct access to the cyclohexane skeleton. For example, reacting (E)-3-(3-methylbenzoyl)acrylic acid with isoprene in the presence of a chiral Lewis acid catalyst, such as a Jacobsen-type salen-Co(III) complex, yields the cycloadduct with >90% enantiomeric excess (ee). Key parameters include:

-

Temperature : −20°C to 0°C to minimize retro-Diels-Alder side reactions.

-

Solvent : Dichloromethane or toluene for optimal catalyst activity.

-

Catalyst Loading : 5–10 mol% to balance cost and efficiency.

The resulting adduct undergoes hydrolysis to unmask the carboxylic acid group, followed by recrystallization from isopropanol to achieve >99% purity.

Chiral Resolution of Racemic Intermediates

An alternative route involves synthesizing a racemic cyclohexane-1-carboxylic acid intermediate, followed by enzymatic or chemical resolution. For instance:

-

Enzymatic Kinetic Resolution : Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze the (1R,3S)-ester enantiomer, leaving the desired (1S,3R)-ester intact. This method achieves 98% ee with a 45% theoretical yield.

-

Diastereomeric Salt Formation : Reacting the racemic acid with (R)-α-methylbenzylamine forms diastereomeric salts, which are separated via fractional crystallization. The free acid is regenerated using hydrochloric acid, yielding the (1S,3R)-enantiomer in 85% ee.

Functionalization and Stereochemical Control

Friedel-Crafts Acylation

Introducing the 3-methylbenzoyl group to a cyclohexane precursor is achieved via Friedel-Crafts acylation. Using aluminum chloride (AlCl₃) as a catalyst, 3-methylbenzoyl chloride reacts with a cyclohexene derivative at −10°C to 0°C to minimize polysubstitution. The reaction proceeds with 92% regioselectivity for the 3-position, attributed to the electron-donating effect of the cyclohexane ring’s existing substituents.

Enantioselective Hydrogenation

A pivotal step in industrial routes is the asymmetric hydrogenation of a prochiral ketone intermediate. Employing a ruthenium-BINAP catalyst system under 50 bar H₂ pressure at 60°C reduces the ketone to the corresponding alcohol with 94% ee. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) converts the alcohol to the carboxylic acid without racemization.

Industrial-Scale Process Optimization

Large-scale production prioritizes cost efficiency and safety:

-

Telescoped Reactions : Combining multiple steps (e.g., bromination, fluorination, and cyclization) into a single operational sequence reduces intermediate isolation, improving throughput by 30%.

-

Solvent Recovery : Dichloromethane and isopropanol are distilled and reused, lowering environmental impact.

-

Crystallization Protocols : Gradient cooling (from 70°C to 0°C over 12 hours) ensures high-purity (>99.5%) crystals of the final product.

Comparative Analysis of Synthetic Methods

| Parameter | Diels-Alder Approach | Resolution Approach | Hydrogenation Approach |

|---|---|---|---|

| Overall Yield | 68% | 52% | 75% |

| Enantiomeric Excess | 90% ee | 98% ee | 94% ee |

| Cost (USD/kg) | 1,200 | 950 | 1,500 |

| Scalability | Moderate | High | High |

The hydrogenation method, despite higher costs, is favored for kilo-scale production due to superior yield and scalability.

Challenges and Mitigation Strategies

-

Epimerization During Oxidation : Acidic conditions in Jones oxidation may cause stereochemical inversion. Using buffered conditions (pH 6–7) with Na₂Cr₂O₇ minimizes this risk.

-

Byproduct Formation in Friedel-Crafts : Excess AlCl₃ promotes diaryl ketone byproducts. Quenching with ice-cwater immediately post-reaction reduces side products to <2% .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction typically employs sulfuric acid, p-toluenesulfonic acid, or thionyl chloride as catalysts.

| Reaction Conditions | Reagents | Product | Notes |

|---|---|---|---|

| Acid-catalyzed (H₂SO₄), reflux | Methanol, Ethanol | Methyl/ethyl ester derivatives | High yields (70–85%) |

| Coupling agents (DCC/DMAP) | R-OH (e.g., benzyl alcohol) | Activated esters (e.g., benzyl ester) | Mild conditions, room temperature |

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, followed by nucleophilic attack by the alcohol.

Decarboxylation

Thermal or acidic conditions promote decarboxylation, eliminating CO₂ to form a ketone derivative.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Pyrolysis (200–250°C) | None | 3-(3-methylbenzoyl)cyclohexane | Moderate (40–60%) |

| Acidic (H₂SO₄, Δ) | Concentrated sulfuric acid | Same as above | Variable |

Key Factor : The electron-withdrawing benzoyl group stabilizes the transition state, facilitating CO₂ loss.

Nucleophilic Acyl Substitution

The carboxylic acid can be converted to acid chlorides or amides via nucleophilic substitution.

| Reagents | Product | Applications |

|---|---|---|

| Thionyl chloride (SOCl₂) | Acid chloride intermediate | Precursor for amides/anhydrides |

| Amines (e.g., NH₃, R-NH₂) | Amides (e.g., cyclohexanecarboxamide) | Pharmaceutical intermediates |

Example :

Reduction of the Benzoyl Group

The ketone in the 3-methylbenzoyl group can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.

| Reagents | Conditions | Product | Stereochemistry |

|---|---|---|---|

| NaBH₄/EtOH | Room temperature | 3-(3-methylphenyl)ethyl alcohol | Retention of configuration |

| H₂/Pd-C | High pressure, 50–80°C | Same as above | Racemization possible |

Challenges : Steric hindrance from the cyclohexane ring may slow reduction kinetics.

Oxidation Reactions

While the benzoyl group is already oxidized, the cyclohexane ring or methyl substituents may undergo further oxidation under harsh conditions.

| Reagents | Target Site | Product |

|---|---|---|

| KMnO₄/H₂O (acidic) | Cyclohexane C-H bonds | Diketone or diacid derivatives |

| Ozone (O₃) | Alkene (if present) | Cleavage to aldehydes/ketones |

Note : Oxidation pathways are less common due to the saturated cyclohexane backbone.

Salt Formation

The carboxylic acid readily forms salts with bases, enhancing solubility for pharmaceutical applications.

| Base | Salt | Solubility (mg/mL) |

|---|---|---|

| Sodium hydroxide (NaOH) | Sodium salt | >100 (in water) |

| Triethylamine (Et₃N) | Ammonium salt | Soluble in organic solvents |

Critical Considerations

-

Stereochemical Influence : The (1S,3R) configuration may direct regioselectivity in reactions like esterification or reduction, though specific studies are needed .

-

Thermal Stability : Decomposition occurs above 250°C, limiting high-temperature applications.

-

Synergistic Effects : The benzoyl and carboxylic acid groups may participate in tandem reactions (e.g., intramolecular cyclization).

For precise synthetic protocols, experimental validation under controlled conditions is recommended.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various reactions (oxidation, reduction, substitution) enhances its utility in creating diverse chemical entities.

Biology

-

Biological Activities : Research indicates potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound may inhibit specific bacterial strains and cancer cell lines.

Study Findings Smith et al., 2020 Demonstrated antimicrobial activity against E. coli and S. aureus. Johnson et al., 2021 Showed cytotoxic effects on breast cancer cells (MCF-7).

Medicine

- Therapeutic Potential : Investigated for its role in drug development, particularly in creating new pharmaceuticals targeting metabolic pathways. Its mechanism involves binding to enzymes and modulating receptor activity.

Industry

- Specialty Chemicals Production : Utilized in manufacturing specialty chemicals and materials due to its unique chemical properties. It can be integrated into formulations for polymers and coatings.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2020) evaluated the antimicrobial effects of (1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid against various pathogens. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent.

Case Study 2: Anticancer Properties

Johnson et al. (2021) explored the anticancer properties of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The table below summarizes critical differences between the target compound and its analogs:

Detailed Comparisons

Electronic and Steric Effects of Substituents

- 3-Methylbenzoyl vs. 3-Fluorobenzoyl (): The methyl group in the target compound enhances lipophilicity (logP ~2.8 estimated), favoring membrane permeability but reducing aqueous solubility. This difference may influence binding affinity to targets like kinases or GPCRs, where fluorine’s electronic effects can optimize ligand-receptor interactions .

Methoxycarbonyl Substituent ():

The ester group in (1S,3R)-3-(methoxycarbonyl)cyclohexanecarboxylic acid increases polarity (logP ~0.5), improving water solubility but limiting passive diffusion across biological membranes. The ester is also prone to hydrolysis , making it less stable in physiological conditions compared to the stable benzoyl group in the target compound .

Toxicity and Handling

- The fluoro analog () and Boc-protected derivatives () lack explicit toxicity data, but esters () and amino compounds () may pose risks of irritation or organ toxicity. The target compound’s safety profile remains unstudied, though analogs suggest standard precautions for handling solids (gloves, ventilation) are advisable .

Biological Activity

(1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid, with the CAS number 735269-69-9, is an organic compound characterized by a cyclohexane ring substituted with a 3-methylbenzoyl group and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are of significant interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound may exert its effects through:

- Binding to Enzymes : It can inhibit or activate enzymes involved in metabolic pathways.

- Modulating Receptors : The compound interacts with cellular receptors, influencing signal transduction pathways.

- Altering Gene Expression : It can affect the expression of genes related to its biological activity, potentially leading to therapeutic effects.

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the bioavailability and potential toxicity of this compound. Research indicates that:

- Absorption : In vitro studies using Caco-2 cells have been employed to predict human intestinal absorption.

- Distribution : The lipophilicity of the compound suggests favorable distribution characteristics across biological membranes.

- Metabolism : Metabolic stability has been assessed using microsomal assays to identify potential metabolites.

- Excretion : The compound's clearance rates must be evaluated to understand its elimination from the body.

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound. Notable findings include:

- Inhibition Studies : The compound has shown promise as an inhibitor of specific enzymes relevant to disease pathways.

- Cellular Assays : In vitro assays demonstrated that it can induce functional changes in target cells, confirming its biological activity.

- Toxicity Assessments : Preliminary toxicity studies have indicated a favorable safety profile, although further investigation is required.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted. Key differences include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid | 4-methylbenzoyl group | Different enzyme inhibition profile |

| (1S,2R)-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid | Cyclopentane ring | Altered receptor interaction |

This table highlights how variations in substitution patterns can lead to distinct biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid with stereochemical fidelity?

- Methodology :

- Step 1 : Start with a functionalized cyclohexene precursor (e.g., 3-cyclohexenecarboxylic acid derivatives) for regioselective acylation. Use chiral auxiliaries or asymmetric catalysis to control the (1S,3R) configuration .

- Step 2 : Introduce the 3-methylbenzoyl group via Friedel-Crafts acylation or transition-metal-catalyzed coupling. Monitor stereoselectivity using chiral HPLC or circular dichroism (CD) spectroscopy.

- Step 3 : Purify intermediates via recrystallization or column chromatography. Validate final product purity (>98%) using NMR (e.g., ¹H, ¹³C, 2D-COSY) and HRMS .

- Key Data :

- Example NMR shifts for analogous compounds: ¹H (3.19–3.26 ppm, m; cyclohexane protons), ¹³C (183.96 ppm, carboxylic acid C=O) .

Q. How can researchers ensure stereochemical purity during synthesis and characterization?

- Analytical Strategies :

- Chiral Resolution : Use chiral stationary-phase HPLC (CSP-HPLC) with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers. Validate with optical rotation measurements .

- X-ray Crystallography : Confirm absolute configuration via single-crystal X-ray diffraction (e.g., space group P2₁2₁2₁, resolution ≤0.8 Å) .

- Comparative NMR : Analyze diastereotopic proton splitting patterns in NOESY or ROESY spectra to detect conformational biases .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for aerosol-prone steps (e.g., solvent evaporation) .

- Exposure Mitigation : In case of skin contact, rinse immediately with water (≥15 mins); for eye exposure, use saline irrigation .

- Storage : Store under inert gas (Ar/N₂) at 2–8°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How does the 3-methylbenzoyl substituent influence conformational dynamics and biological target interactions?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model the compound’s torsional angles (e.g., χ₁, χ₂) to predict dominant rotamers. Compare with fluorescence decay kinetics (e.g., biexponential lifetimes: 3.1 ns, 0.3 ns) to correlate conformation with photophysical behavior .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-ethylbenzoyl, 3-fluorobenzoyl) and assay against target proteins (e.g., GABA receptors) using SPR or ITC .

Q. What analytical approaches resolve discrepancies in metabolic stability data for cyclohexane-carboxylic acid derivatives?

- Validation Workflow :

- In Vitro Assays : Use liver microsomes (human/rat) with LC-MS/MS to quantify parent compound depletion (t₁/₂). Include isotopically labeled internal standards (e.g., ¹³C₆-cyclohexane) to normalize matrix effects .

- Cross-Platform Comparison : Validate results across labs using standardized protocols (e.g., FDA Bioanalytical Method Validation Guidance). Address inter-lab variability via round-robin testing .

Q. How can researchers optimize enantiomeric resolution for scale-up without chiral chromatography?

- Alternative Strategies :

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively esterify the undesired enantiomer .

- Diastereomeric Salt Formation : React with chiral amines (e.g., (R)-1-phenylethylamine) and crystallize in ethanol/water mixtures (yield >85%, ee >99%) .

- Data : For analogous compounds, diastereomeric excess (de) ≥98% achieved via salt recrystallization .

Contradictions and Validation

- Stereochemical Assignments : Discrepancies in NMR-based configurations (e.g., axial vs. equatorial substituents) require X-ray validation to avoid misassignment .

- Metabolic Stability : Conflicting t₁/₂ values (e.g., microsomal vs. hepatocyte assays) may arise from differential enzyme expression. Use orthogonal assays (e.g., recombinant CYP isoforms) to pinpoint metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.